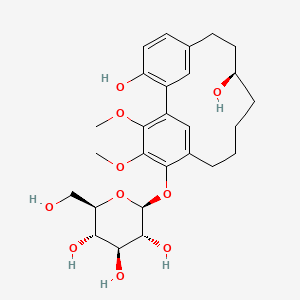

(+)-S-Myricanol glucoside

説明

特性

IUPAC Name |

2-[(11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSYWDNXSMBWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricanol 5-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90052-02-1 | |

| Record name | (11R)-11,17-Dihydroxy-3,4-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90052-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricanol 5-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 223 °C | |

| Record name | Myricanol 5-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of (+)-S-Myricanol Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-S-Myricanol glucoside, systematically known as (+)-S-myricanol 5-O-β-D-glucopyranoside, is a naturally occurring diarylheptanoid glycoside. Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. This class of compounds, including myricanol and its glycosides, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, available quantitative data, and insights into its potential biological mechanisms of action.

Natural Sources of this compound

This compound and its aglycone, myricanol, are primarily found in species belonging to the Myricaceae family, a group of deciduous trees and shrubs. The principal genera identified as sources are Myrica and the closely related Morella.

The primary documented sources include:

-

Myrica rubra (Chinese Bayberry or Yumberry): The bark of Myrica rubra is a well-established source from which (+)-S-myricanol 5-O-β-D-glucopyranoside has been directly isolated. This species is native to East Asia and is cultivated for its edible fruit.

-

Myrica esculenta (Box Myrtle or Kafal): The leaves and stem bark of this species, found in the sub-tropical Himalayas, have been reported to contain myricanol and its glycosides, including 5-O-β-D-glucopyranosylmyricanol.

-

Myrica cerifera (Bayberry or Southern Wax Myrtle): While research on this species has focused on the isolation of the aglycone, (+)-aR,11S-myricanol, from its root bark, the presence of the aglycone strongly suggests the potential for its glycosidic forms to be present as well.

-

Morella salicifolia: The bark of this species has been a source for the isolation of various diarylheptanoid glycosides, including compounds structurally similar to myricanol glucoside, such as 7-hydroxymyricanol 5-O-β-d-glucopyranoside.

-

Myrica javanica: The bark and twigs of this species have been found to be a rich source of the aglycone, myricanol.

Quantitative Data

Direct quantitative data on the yield of this compound from its natural sources is limited in the available literature. However, data for the aglycone and other related major compounds within the same plant extracts can provide an indication of potential abundance.

| Plant Source | Part Used | Compound | Yield/Concentration |

| Myrica javanica | Dry Powdered Bark and Twigs | Myricanol (Aglycone) | Up to 1.6% |

| Myrica esculenta | Stem Bark | Myricetin (Major Flavonoid) | 69% abundance in crude ethanol extract |

Note: The high concentration of the aglycone in Myrica javanica suggests that its glycosidic precursors may also be present in significant quantities. The abundance of myricetin in Myrica esculenta highlights it as a major component of the extract where myricanol glucoside is also found.

Experimental Protocols: Extraction and Isolation

The following is a detailed methodology adapted from the successful isolation of diarylheptanoid glycosides from Morella salicifolia bark. This protocol can be applied for the targeted isolation of this compound.

4.1. Plant Material Preparation

-

Obtain the bark or leaves of a suitable Myrica or Morella species.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.

-

Once fully dried, pulverize the material into a fine powder using a mechanical grinder to increase the surface area for extraction.

4.2. Extraction

-

The powdered plant material is subjected to sequential maceration with solvents of increasing polarity to fractionate the extract.

-

Begin with a non-polar solvent such as dichloromethane (DCM) to remove lipids and other non-polar compounds. Macerate the powder overnight, then filter and collect the DCM extract.

-

The plant residue is then extracted with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), followed by filtration.

-

Finally, perform an exhaustive extraction with a polar solvent, such as 100% methanol (MeOH), followed by 50% aqueous methanol, to extract the more polar glycosidic compounds.

-

The methanol extracts, which are expected to contain the this compound, are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The concentrated extract can be lyophilized to yield a dry powder.

4.3. Chromatographic Isolation and Purification A multi-step chromatographic approach is necessary for the isolation of the pure compound.

-

Initial Fractionation (Flash Chromatography):

-

The dried methanolic extract is re-dissolved in a minimal amount of the initial mobile phase and loaded onto a reversed-phase (RP-18) flash chromatography column.

-

Elution is performed using a gradient of methanol in water (e.g., starting from 20% methanol and gradually increasing to 100%).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing diarylheptanoid glycosides.

-

-

Intermediate Purification (Centrifugal Partition Chromatography - CPC):

-

Fractions rich in the target compounds are further purified using CPC.

-

A suitable biphasic solvent system (e.g., ethyl acetate/water) is selected.

-

The sample is subjected to CPC, and fractions are collected based on the elution profile.

-

-

Final Purification (Preparative and Semi-Preparative HPLC):

-

The final purification is achieved using preparative or semi-preparative RP-HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small percentage of acid (e.g., 0.02% trifluoroacetic acid) to improve peak shape.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Biological Activity and Signaling Pathways

While studies on the specific signaling pathways of this compound are not extensively detailed, research on its aglycone, myricanol, provides significant insights into its potential biological effects. It is hypothesized that the glucoside may act as a prodrug, being hydrolyzed to the active myricanol in vivo.

5.1. Anticancer Activity (Apoptosis Induction) Myricanol has demonstrated growth-inhibiting and apoptosis-inducing activities in human lung adenocarcinoma cells. The proposed mechanism involves the intrinsic mitochondrial pathway of apoptosis.[1]

-

Upregulation of Pro-apoptotic Proteins: Myricanol treatment leads to an increased expression of Bax, a protein that promotes apoptosis by increasing the permeability of the mitochondrial outer membrane. It also upregulates the expression of p21, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest and apoptosis.[1]

-

Downregulation of Anti-apoptotic Proteins: The expression of Bcl-2, an anti-apoptotic protein that inhibits mitochondrial-mediated cell death, is significantly decreased.[1]

-

Activation of Caspases: The upregulation of Bax and downregulation of Bcl-2 lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, including Caspase-9 (initiator caspase) and Caspase-3 (effector caspase), ultimately leading to programmed cell death.[1]

5.2. Neuroprotective Effects The aglycone, (+)-aR,11S-myricanol, has been identified as a potent compound that reduces the levels of the microtubule-associated protein tau.[2] Pathological accumulation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The mechanism is believed to involve the promotion of tau degradation through an autophagic pathway.

Conclusion

This compound is a promising natural product primarily sourced from the bark and leaves of various Myrica and Morella species. While direct quantitative data on its yield remains scarce, established protocols for the isolation of related diarylheptanoids provide a clear path for its purification. The potent biological activities of its aglycone, particularly in apoptosis induction and tau protein reduction, underscore the therapeutic potential of this compound and highlight the need for further research into its specific mechanisms of action, bioavailability, and pharmacological applications. This guide serves as a foundational resource for scientists and researchers aiming to explore the potential of this valuable natural compound.

References

Chemical structure and stereochemistry of (+)-S-Myricanol glucoside

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of (+)-S-Myricanol glucoside. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Chemical Structure and Stereochemistry

This compound is a diarylheptanoid glycoside isolated from plants of the Myrica genus, such as Myrica cerifera (bayberry) and Myrica rubra. The molecule consists of a myricanol aglycone, which is a macrocyclic diarylheptanoid, linked to a glucose moiety.

The systematic name for the aglycone, based on spectroscopic and X-ray crystallographic data, has been reported as (+)-aR,11S-Myricanol.[1] This indicates an 'aR' absolute configuration for the axial chirality of the biphenyl system and an 'S' configuration at the stereogenic center at carbon 11. It is important to note that some databases may list the configuration at C-11 as 'R'; however, recent detailed stereochemical analysis supports the 11S configuration.[1] The glycosidic linkage is at the C-5 position of the myricanol core, and the sugar is a β-D-glucopyranose. Therefore, a more precise name for the molecule is (+)-aR,11S-Myricanol 5-O-β-D-glucopyranoside .

The chemical structure is depicted below:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The presence of the glucose moiety significantly increases the water solubility of the myricanol aglycone, which is a crucial factor for its bioavailability and use in biological assays.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₆O₁₀ | [3] |

| Molecular Weight | 520.6 g/mol | [3] |

| IUPAC Name | 2-[[(aR,11S)-11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.1²,⁶]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | Derived from[1] |

| CAS Number | 449729-89-9 | [3] |

| Appearance | Powder | [2] |

| Purity | >98% | [2] |

| pKa | 9.34 ± 0.40 | [2] |

Spectroscopic Data

Table 2: Predicted Collision Cross Section (CCS) Values for Mass Spectrometry

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 521.23811 | 221.6 |

| [M+Na]⁺ | 543.22005 | 223.9 |

| [M-H]⁻ | 519.22355 | 217.9 |

| [M+NH₄]⁺ | 538.26465 | 222.7 |

| [M+K]⁺ | 559.19399 | 223.9 |

| [M+H-H₂O]⁺ | 503.22809 | 217.5 |

| [M+HCOO]⁻ | 565.22903 | 222.2 |

| [M+CH₃COO]⁻ | 579.24468 | 235.1 |

| Data sourced from publicly available databases. |

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (Expected)

Note: This is a representative table based on published data for myricanol and its glycosides. Actual values may vary depending on the solvent and instrument used.

| Position | ¹³C (δ ppm) | ¹H (δ ppm, J in Hz) |

| Aglycone | ||

| 1 | ~135.0 | - |

| 2 | ~115.0 | ~6.8 (d) |

| 3 | ~150.0 | - |

| 4 | ~140.0 | - |

| 5 | ~155.0 | - |

| 6 | ~110.0 | ~6.5 (s) |

| 7 | ~30.0 | ~2.5 (m) |

| 8 | ~25.0 | ~1.5 (m) |

| 9 | ~28.0 | ~1.3 (m) |

| 10 | ~35.0 | ~2.6 (m) |

| 11 | ~70.0 | ~4.0 (m) |

| 12 | ~40.0 | ~1.8 (m) |

| 13 | ~22.0 | ~1.4 (m) |

| 14 | ~130.0 | ~7.0 (d) |

| 15 | ~120.0 | ~6.9 (dd) |

| 16 | ~125.0 | ~6.7 (d) |

| 17 | ~158.0 | - |

| 18 | ~105.0 | ~6.4 (s) |

| 19 | ~138.0 | - |

| OMe-3 | ~56.0 | ~3.8 (s) |

| OMe-4 | ~56.5 | ~3.9 (s) |

| Glucoside | ||

| 1' | ~102.0 | ~4.9 (d, J=7.5) |

| 2' | ~74.0 | ~3.5 (m) |

| 3' | ~77.0 | ~3.6 (m) |

| 4' | ~70.0 | ~3.4 (m) |

| 5' | ~78.0 | ~3.7 (m) |

| 6' | ~61.0 | ~3.9 (m), 3.7 (m) |

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation of this compound from Myrica species, based on published methodologies.[4][5]

dot

Caption: General workflow for the isolation and purification of this compound.

-

Plant Material Preparation: The stem bark of the plant is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 85% aqueous ethanol at room temperature with agitation for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The glycoside is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are combined and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a methanol-water gradient elution.

-

Structure Elucidation: The purified compound is dried, and its structure is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis

A total synthesis of this compound has not been extensively reported. However, a plausible synthetic route can be devised based on the synthesis of the (±)-myricanol aglycone and standard glycosylation methods.[6]

dot

Caption: Proposed synthetic workflow for this compound.

-

Synthesis of the Myricanol Aglycone: The synthesis of the myricanol aglycone can be achieved through a convergent approach. Key steps involve the construction of the linear diarylheptanoid chain via a cross-metathesis reaction, followed by a challenging macrocyclization step, which can be accomplished using a Suzuki-Miyaura domino reaction.[6] This would initially yield a racemic mixture of (±)-myricanol.

-

Chiral Resolution/Asymmetric Synthesis: To obtain the specific (+)-aR,11S-myricanol enantiomer, either a chiral resolution of the racemic mixture or an asymmetric synthesis approach would be necessary.

-

Glycosylation: The purified (+)-aR,11S-myricanol would then be glycosylated. This typically involves the reaction of the aglycone with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a promoter (e.g., a silver or mercury salt) to form the β-glycosidic bond. The phenolic hydroxyl at C-5 is the site of glycosylation.

-

Deprotection: Finally, all protecting groups on the glucose moiety (and any on the aglycone used during glycosylation) are removed under appropriate conditions (e.g., Zemplén deacetylation for acetate groups) to yield the final product, this compound.

Biological Activity and Signaling Pathways

This compound and its aglycone, myricanol, have been reported to possess a range of biological activities, most notably anti-inflammatory and antioxidant effects.[2] The anti-inflammatory actions are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies on the aglycone, myricanol, have demonstrated its ability to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][7] It is plausible that this compound exerts its effects either directly or after being metabolized to myricanol in vivo.

dot

Caption: Inhibition of NF-κB and MAPK signaling by Myricanol/Myricanol glucoside.

Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or platelet-derived growth factor-BB (PDGF-BB), intracellular signaling cascades are activated.[2][7] Myricanol has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2 and p38.[2] It also prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] By inhibiting IκBα degradation, myricanol prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus.[2][7] The net result of inhibiting these pathways is the reduced transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Conclusion

This compound is a natural product with a well-defined, albeit complex, chemical structure and stereochemistry. Its anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their drug discovery and development efforts.

References

- 1. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myricanol attenuates sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, characterization, quantification and antioxidant activity of compounds from Myrica esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoid Glycosides of Morella salicifolia Bark [mdpi.com]

- 6. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]

The Enigmatic Pathway of Myricanol Glucoside Biosynthesis: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Myricanol, a cyclic diarylheptanoid found in plants of the Myrica genus, and its corresponding glucosides have garnered significant interest for their potential therapeutic properties. Understanding the biosynthesis of these complex natural products is paramount for their sustainable production and future drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of myricanol glucosides, outlines general experimental protocols for pathway elucidation, and identifies key areas for future research. While specific enzymes and quantitative kinetic data for the myricanol pathway remain largely uncharacterized in the current scientific literature, this document consolidates the existing knowledge on diarylheptanoid biosynthesis to offer a foundational resource for researchers in the field.

Introduction

Myricanol is a structurally unique diarylheptanoid characterized by a biphenyl ether linkage, forming a macrocycle. It is primarily isolated from species such as Myrica rubra (Chinese bayberry) and Myrica cerifera[1][2][3]. Glycosylated forms, such as myricanol 5-β-D-glucopyranoside, have also been identified, suggesting a multi-step biosynthetic process within the plant[4]. These compounds have demonstrated a range of biological activities, making their biosynthesis a compelling area of study for metabolic engineering and synthetic biology applications[5][6].

Proposed Biosynthetic Pathway of Myricanol Glucosides

The biosynthesis of myricanol glucosides is hypothesized to proceed through three major stages: the formation of the diarylheptanoid backbone, the cyclization of the backbone to form the myricanol aglycone, and the subsequent glycosylation.

Stage 1: Assembly of the Diarylheptanoid Backbone

The initial steps of diarylheptanoid biosynthesis are rooted in the well-established phenylpropanoid pathway[7].

-

Phenylpropanoid Precursors: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to cinnamoyl-CoA and p-coumaroyl-CoA. These reactions are catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Chain Extension: The diarylheptanoid scaffold is then assembled by a type III polyketide synthase (PKS). This enzyme catalyzes the condensation of one molecule of a phenylpropanoid-CoA ester (e.g., p-coumaroyl-CoA or feruloyl-CoA) with two molecules of malonyl-CoA to form a diketide intermediate. A subsequent condensation with another molecule of a phenylpropanoid-CoA ester results in the formation of a linear diarylheptanoid[8].

References

- 1. Three new cyclic diarylheptanoids and other phenolic compounds from the bark of Myrica rubra and their melanogenesis inhibitory and radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new diaryheptanoid from the bark of Myrica rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.directindustry.com [pdf.directindustry.com]

- 5. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Synthesis of Myrcene by Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to (+)-S-Myricanol Glucoside: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-S-Myricanol glucoside, a naturally occurring diarylheptanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from various plant species, notably from the Myrica genus, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The addition of a glucose moiety to the myricanol aglycone enhances its water solubility, thereby increasing its bioavailability and potential as a drug candidate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a white amorphous powder. Its glycosylation leads to increased water solubility compared to its aglycone, myricanol.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₀ | [2] |

| Molecular Weight | 520.58 g/mol | [2] |

| Melting Point | 220-223 °C | |

| Optical Rotation | [α]D +82.3 (c 0.5, CH₃OH) | [1] |

| Appearance | White amorphous powder | [1] |

| Solubility | Improved water solubility due to the glucoside moiety. | [1] |

| CAS Number | 449729-89-9 | |

| UV (MeOH) λmax | 231.0, 253.0, 294.0 nm | [1] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

1.1.1. Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula and confirming the mass of this compound.

-

ESI-MS: m/z 521 [M + H]⁺, 359 [(M + H)-Glu]⁺[1]

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in determining the proton environment of the molecule. The following ¹H NMR data for (+)-S-Myricanol 5-O-β-D-glucopyranoside was recorded in DMSO-d₆ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.54 | m | 2H | H-7 |

| 2.71 | m | 2H | H-8 |

| 1.28 | m | 1H | H-9A |

(Partial data as reported in the literature)[1]

Due to the limited availability of complete, published ¹³C NMR data specifically for this compound, researchers are advised to perform their own spectral analysis or refer to data for structurally similar diarylheptanoid glycosides for preliminary assignments.

Experimental Protocols

This section details the methodologies for the isolation, purification, and analysis of this compound and for evaluating its biological activity.

Extraction and Isolation

The following is a general protocol for the extraction and isolation of diarylheptanoid glycosides from plant material, which can be adapted for this compound.

References

(+)-S-Myricanol Glucoside: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-S-Myricanol glucoside is a naturally occurring diarylheptanoid glycoside isolated from the root bark of plants such as Myrica cerifera L. (southern wax myrtle). As a glycosylated derivative of myricanol, it exhibits enhanced water solubility, making it more amenable for use in biological assays.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and its aglycone, myricanol, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Core Biological Activities

Current research indicates that the biological activities of this compound are primarily attributed to its aglycone, myricanol. The glycosidic moiety is understood to primarily enhance the pharmacokinetic properties, such as solubility. The principal activities documented in the scientific literature are anti-inflammatory and antioxidant effects, with emerging evidence for neuroprotective potential.

Anti-inflammatory Activity

Myricanol, the aglycone of this compound, has demonstrated significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] The primary mechanism for this activity is the inhibition of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

Antioxidant Activity

This compound has been reported to possess the ability to scavenge free radicals and mitigate oxidative stress.[1] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS) and reducing lipid peroxidation, which can lead to inflammation and tissue damage.[1]

Neuroprotective Effects

Emerging research points to the neuroprotective potential of myricanol. Studies have shown that myricanol can protect neuronal cells from oxidative stress-induced damage.[2] This protective effect is linked to its antioxidant and anti-inflammatory properties.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, studies on its aglycone, myricanol, and related compounds from Myrica species provide valuable insights.

| Compound/Extract | Biological Activity | Assay | Result (IC50) | Reference |

| Aqueous extract of Myrica esculenta bark | 5-Lipoxygenase (5-LOX) Inhibition | In vitro enzyme assay | 11.26 ± 3.93 µg/mL | [3][4] |

| Aqueous extract of Myrica esculenta bark | Hyaluronidase (HYA) Inhibition | In vitro enzyme assay | 21.61 ± 8.27 µg/mL | [3][4] |

| Aqueous extract of Myrica esculenta root | 15-Lipoxygenase (15-LOX) Inhibition | In vitro enzyme assay | 16.95 ± 5.92 µg/mL | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Protocol:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[5][6]

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of the test compound to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from a dose-response curve.[5][7][8]

-

Anti-inflammatory Activity Assays

-

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

The IC50 value is determined from a dose-response curve.[9][10]

-

Signaling Pathways

The anti-inflammatory effects of myricanol, the aglycone of this compound, are mediated through the modulation of key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Myricanol has been shown to inhibit this pathway.[1][11]

Caption: Inhibition of the NF-κB signaling pathway by myricanol.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Myricanol has been found to suppress the activation of key MAPK proteins.[11][12]

Caption: Modulation of the MAPK signaling pathway by myricanol.

Conclusion

This compound, primarily through its aglycone myricanol, exhibits promising anti-inflammatory, antioxidant, and neuroprotective activities. The inhibition of the NF-κB and MAPK signaling pathways appears to be a central mechanism for its anti-inflammatory effects. While quantitative data for the glucoside itself is still emerging, the available information on myricanol provides a strong foundation for its potential as a therapeutic agent. Further research is warranted to fully elucidate the specific activities and mechanisms of this compound and to explore its full therapeutic potential.

References

- 1. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [pubmed.ncbi.nlm.nih.gov]

- 2. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling [frontiersin.org]

- 12. Myricanol attenuates sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Therapeutic Potential of (+)-S-Myricanol Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-S-Myricanol glucoside is a naturally occurring diarylheptanoid glycoside isolated from various species of the Myricaceae family, such as Myrica rubra and Myrica cerifera. As a glycosylated derivative of myricanol, this compound exhibits enhanced water solubility, a feature that may improve its bioavailability and therapeutic applicability. Emerging research has highlighted its potential across several therapeutic areas, including anti-inflammatory, antioxidant, neuroprotective, and anticancer applications. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₀ | [1] |

| Molecular Weight | 520.6 g/mol | [1] |

| Synonyms | Myricanol 5-glucoside, (+)-S-Myricanol 5-O-β-D-glucopyranoside | [1] |

Therapeutic Potential and Mechanisms of Action

While research specifically focused on this compound is still emerging, studies on its aglycone, myricanol, and related glycosides provide significant insights into its potential therapeutic applications. The addition of a glucose moiety is generally understood to enhance the solubility and potentially alter the pharmacokinetic profile of the parent compound.

Antioxidant Activity

One of the key therapeutic properties attributed to phenolic compounds like this compound is their antioxidant capacity. A study involving the isolation of myricanol-5-O-β-D-glucopyranoside from Myrica esculenta demonstrated its significant total antioxidant capacity.

Table 1: Antioxidant Capacity of Myricanol-5-O-β-D-glucopyranoside

| Assay | Result | Positive Control | Reference |

| Cyclic Voltammetry | Higher total antioxidant capacity (43.03%) | Ascorbic acid (3.0%) | [2] |

Note: The study utilized cyclic voltammetry and density functional theory (DFT) to assess antioxidant capacity, which are electrochemical and computational methods, respectively.

Anticancer Activity

The aglycone, myricanol, has demonstrated notable anticancer effects, suggesting a potential avenue of investigation for its glycosylated form. Studies on myricanol have shown its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of Myricanol (Aglycone)

| Cancer Model | Treatment | Key Findings | Quantitative Data | Reference |

| Human non-small cell lung carcinoma (A549 xenografts in nude mice) | Myricanol (10, 20, 40 mg/kg) for 14 days | Suppressed tumor growth, induced apoptosis. | Tumor inhibition rates: 14.9% to 38.5% | [3] |

| Human lung adenocarcinoma (A549) cells | Myricanol | Inhibited cell growth, decreased colony formation, induced apoptosis. | IC₅₀: 4.85 µg/ml | [4] |

The anticancer mechanism of myricanol involves the regulation of apoptosis-related proteins. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1][5] This modulation of the Bax/Bcl-2 ratio is a critical factor in initiating the mitochondrial pathway of apoptosis.

Caption: Myricanol induces apoptosis by inhibiting Bcl-2 and promoting Bax.

Anti-inflammatory and Neuroprotective Effects

While direct evidence for this compound is limited, related compounds from Myrica species have shown promise in these areas. For instance, myricanol 11-sulfate has demonstrated neuroprotective effects against glutamate-induced damage in PC12 cells.[6] This protection is attributed to the alleviation of oxidative stress by reducing reactive oxygen species (ROS) and enhancing the activity of superoxide dismutase (SOD).[6]

Myricetin 3-glucoside, another related compound, has been shown to exert neuroprotective and anti-inflammatory effects in a rat model of cerebral ischemia.[7] It effectively reduced infarct volume and suppressed the elevation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7] Furthermore, it modulated the Bcl-2/Bax protein ratio, indicating an anti-apoptotic effect.[7]

The aglycone myricanol has been found to rescue dexamethasone-induced muscle dysfunction through a sirtuin 1 (SIRT1)-dependent mechanism.[8] Myricanol activates SIRT1, which in turn inhibits the transcriptional activity of forkhead box O3a (FOXO3a), a key regulator of muscle atrophy.[8]

Caption: Myricanol activates SIRT1 to inhibit muscle atrophy gene expression.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its aglycone are crucial for the replication and advancement of research. Below are summaries of key methodologies cited in the literature.

In Vivo Anticancer Assay (Xenograft Model)

-

Animal Model: Athymic nude mice with subcutaneous A549 xenografts.[1]

-

Treatment Groups:

-

High-dose myricanol (40 mg/kg body weight)

-

Middle-dose myricanol (20 mg/kg body weight)

-

Low-dose myricanol (10 mg/kg body weight)

-

Vehicle control (polyethylene glycol 400)

-

Tumor model group[3]

-

-

Administration: Intraperitoneal injection for 14 consecutive days.[3]

-

Endpoint Measurement: Tumor volume and weight are measured. The tumor inhibition rate (TIR, %) is calculated.[3]

-

Mechanism Analysis:

-

Immunohistochemistry (IHC): To detect the protein expression levels of Bax, Bcl-2, VEGF, HIF-1α, and survivin in tumor tissues.[3]

-

TUNEL Assay: To determine cellular apoptosis in tumor tissues.[1]

-

Real-time PCR: To measure the relative mRNA expression levels of apoptosis-related genes in tumor tissues.[3]

-

Caption: Workflow for in vivo evaluation of anticancer activity.

In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

-

Cell Line: N2a mouse neuroblastoma cells.[9]

-

Induction of Oxidative Stress: Exposure to 100 µM H₂O₂ for 8 hours.[9]

-

Pre-treatment: Cells are pre-treated with myricanol or myricitrin prior to H₂O₂ exposure.[9]

-

Endpoint Assays:

-

Microscopy: Morphological changes in cells are observed using an inverted microscope.[9]

Future Directions

The therapeutic potential of this compound is a promising area of research that warrants further investigation. While studies on its aglycone, myricanol, provide a strong foundation, future research should focus on elucidating the specific pharmacological profile of the glycosylated form. Key areas for future exploration include:

-

Comparative Studies: Direct comparative studies of the anti-inflammatory, antioxidant, neuroprotective, and anticancer activities of this compound and myricanol are needed to understand the influence of glycosylation on bioactivity.

-

Pharmacokinetic Studies: In-depth pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), are essential to determine the bioavailability and in vivo fate of this compound.

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic effects.

-

In Vivo Efficacy: More extensive in vivo studies in relevant animal models of inflammatory diseases, neurodegenerative disorders, and various cancers are required to validate the therapeutic potential of this compound.

Conclusion

This compound is a natural product with significant therapeutic potential, primarily inferred from the activities of its aglycone, myricanol, and related glycosides. Its enhanced solubility suggests potential advantages in terms of bioavailability. The documented antioxidant, anticancer, anti-inflammatory, and neuroprotective properties of related compounds highlight the promise of this compound as a lead compound for drug development. Rigorous scientific investigation focusing specifically on this glucoside is necessary to fully uncover its pharmacological profile and pave the way for its potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and Study of Hypoglycemic Constituents from Myrica rubra Pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of extracts from Chinese bayberry (Myrica rubra Sieb. et Zucc.): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 9. Biological Activities of Triterpenoids and Phenolic Compounds from Myrica cerifera Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies on Myricanol and its Glycosides: A Technical Overview

Introduction

Myricanol, a cyclic diarylheptanoid found in the bark of Myrica species, has garnered significant interest for its potential therapeutic properties. Early in vitro research has primarily focused on its anti-cancer and anti-inflammatory activities. These studies provide foundational data on its mechanism of action, potency, and cellular targets. This technical guide summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the implicated signaling pathways.

Anti-Cancer Activity of Myricanol

In vitro studies have demonstrated the cytotoxic and pro-apoptotic effects of myricanol, particularly against human lung adenocarcinoma A549 cells.

Quantitative Data Summary

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Myricanol | A549 | Tritiated thymidine incorporation | IC50 | 4.85 µg/ml | |

| Myricanone | A549 | Tritiated thymidine incorporation | IC50 | 3.22 µg/ml | [1] |

| Myricanol | A549 | Western Blot | Protein Expression | Upregulation of Caspase-3, Caspase-9, Bax, and p21; Downregulation of Bcl-2 | |

| Myricanol Derivative (5FEM) | A549 | Western Blot | Protein Expression | Upregulation of Caspase-9, p21, and Bax; Downregulation of PARP, survivin, and Bcl-2 | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: A549 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of myricanol or its derivatives for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][4][5][6][7]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Cell Lysis: A549 cells, treated with myricanol, are harvested and lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p21, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[8][9][10][11][12]

Signaling Pathway

The in vitro anti-cancer activity of myricanol in A549 cells is primarily mediated through the induction of the mitochondrial apoptosis pathway. Myricanol treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptotic cell death.

Caption: Myricanol-induced apoptosis pathway in A549 cells.

Anti-Inflammatory Activity of Myricanol and Related Glycosides

In vitro studies have also suggested that myricanol and its glycosides possess anti-inflammatory properties, primarily through the modulation of inflammatory mediators.

Quantitative Data Summary

Specific IC50 values for the anti-inflammatory effects of myricanol are not consistently reported in early studies. However, a study on myricetin 3-O-β-d-galactopyranoside (M3G), a related flavonol glycoside, demonstrated a significant reduction in the production of pro-inflammatory cytokines in UVA-irradiated HaCaT keratinocytes. At a concentration of 25 μM, M3G treatment decreased the levels of COX-2, iNOS, TNF-α, IL-1β, and IL-6 by 51.7%, 55.9%, 66.6%, 52.6%, and 81.3%, respectively.[13]

Experimental Protocols

In Vitro Anti-Inflammatory Assay (e.g., Nitric Oxide Inhibition Assay)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO) and other pro-inflammatory mediators.

-

Compound Treatment: Cells are co-treated with the inflammatory stimulant and various concentrations of the test compound (e.g., myricanol).

-

Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, stimulated cells.

Signaling Pathway

The anti-inflammatory effects of myricanol are thought to be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. By inhibiting these pathways, myricanol can suppress the expression and production of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, and COX-2.

Caption: Proposed anti-inflammatory mechanism of myricanol.

Conclusion

Early in vitro studies on myricanol, the aglycone of (+)-S-Myricanol glucoside, have laid a crucial foundation for understanding its potential as a therapeutic agent. The research highlights its significant anti-cancer effects through the induction of apoptosis in lung cancer cells and suggests promising anti-inflammatory properties. The detailed experimental protocols and elucidated signaling pathways provide a solid framework for future investigations. Further research is warranted to directly evaluate the in vitro activities of this compound and to explore its full therapeutic potential.

References

- 1. In vitro Anticancer Activity of Myricanone in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myricanol 5-fluorobenzyloxy ether regulation of survivin pathway inhibits human lung adenocarcinoma A549 cells growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT Assay [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Antioxidant Properties of (+)-S-Myricanol Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-S-Myricanol Glucoside and its Potential Antioxidant Role

This compound is a cyclic diarylheptanoid glycoside, a class of natural compounds found in various plants, particularly in the Myricaceae family, such as Myrica rubra (Chinese bayberry). Myricanol and its derivatives are recognized for a range of biological activities, with a significant emphasis on their antioxidant potential. These compounds are structurally characterized by two aromatic rings linked by a seven-carbon chain. The presence of hydroxyl groups on the aromatic rings is a key determinant of their antioxidant capacity, as these groups can donate hydrogen atoms to neutralize free radicals.

Extracts from plants of the Myrica and Morella genera, which are known to contain myricanol and its glycosides, have demonstrated considerable antioxidant and free radical scavenging activities.[1][2] While direct quantitative data for this compound is not available, the known antioxidant effects of structurally similar compounds and extracts rich in myricanol derivatives suggest its potential to mitigate oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making the study of antioxidant compounds like this compound a promising area of research for novel therapeutic development.[1][3]

Quantitative Antioxidant Data

As previously stated, specific quantitative data (e.g., IC50 values from DPPH or ABTS assays, or Cellular Antioxidant Activity values) for isolated this compound are not available in the reviewed literature. Research has focused more on the antioxidant properties of crude extracts or other related flavonoids from the Myrica species.[4][5] For context, a review of compounds from Morella and Myrica species indicated that some diarylheptanoid derivatives exhibit significant antioxidant effects, with some even surpassing the activity of common standards like ascorbic acid and α-tocopherol.[6]

For drug development and scientific research, it is imperative to determine the specific antioxidant capacity of the pure compound. The following sections detail the standard experimental protocols that should be employed to generate this crucial data.

Experimental Protocols for Antioxidant Activity Assessment

To rigorously evaluate the antioxidant properties of this compound, a combination of chemical and cell-based assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound: Dissolve this compound in the same solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound. A control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in color is proportional to the antioxidant's activity.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add a small volume of the test compound at various concentrations to a fixed volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake, metabolism, and distribution of the compound.

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF in the presence of a ROS generator (e.g., AAPH) is measured.

Methodology:

-

Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cells are cultured in a 96-well plate until they form a confluent monolayer.

-

Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA.

-

Treatment with Antioxidant: After the incubation period, the cells are washed again and treated with various concentrations of this compound.

-

Induction of Oxidative Stress: A ROS-generating compound, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the wells.

-

Fluorescence Measurement: The fluorescence is measured at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission for DCF).

-

Calculation: The area under the fluorescence versus time curve is calculated. The CAA value is determined by comparing the inhibition of fluorescence by the test compound to that of a standard antioxidant, such as quercetin. The results are typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

Signaling Pathways and Mechanistic Insights

Antioxidant compounds can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The two primary pathways of interest are the Nrf2-ARE and MAPK signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[1][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8] In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7][8] This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[9] It is plausible that this compound could activate this pathway, thereby enhancing the cell's intrinsic antioxidant defenses.

Caption: Nrf2-ARE signaling pathway activation by oxidative stress.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that are involved in a wide range of cellular processes, including the response to oxidative stress.[2][4] Key MAPK pathways include the ERK, JNK, and p38 pathways. Oxidative stress can activate these pathways, leading to diverse cellular outcomes, including both cell survival and apoptosis.[5] Some antioxidants can modulate MAPK signaling to promote cell survival and protect against oxidative damage. For instance, they might suppress the pro-apoptotic JNK and p38 pathways while activating the pro-survival ERK pathway. The effect of this compound on these pathways would be a critical area of investigation to understand its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Breakthroughs in the Antioxidant and Anti-Inflammatory Effects of Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of Myrica rubra flavonoids against hypoxia/reoxygenation-induced cardiomyocyte injury via the regulation of the PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical and Cellular Assays Combined with In Vitro Digestion to Determine the Antioxidant Activity of Flavonoids from Chinese Bayberry (Myrica rubra Sieb. et Zucc.) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Compounds from Myrica esculenta: Antioxidant Insights and Docking Studies on H+K+-ATPase and H2 Receptor Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Breakthroughs in the Antioxidant and Anti-Inflammatory Effects of Morella and Myrica Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Antioxidant Properties in Fruits of Myrica esculenta: A Popular Wild Edible Species in Indian Himalayan Region - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Effects of (+)-S-Myricanol Glucoside and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the anti-inflammatory properties of (+)-S-Myricanol glucoside is limited. This guide provides a comprehensive overview of the anti-inflammatory effects of its aglycone, Myricanol, and the closely related flavonoid, Myricetin. The presented data and mechanisms are foundational for investigating the therapeutic potential of this compound.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Natural compounds are a significant source of novel anti-inflammatory agents. Myricanol, a diarylheptanoid found in the bark of Myrica rubra, and its glycosidic forms, have demonstrated potent anti-inflammatory activities. This document synthesizes the current understanding of the anti-inflammatory effects of Myricanol and related compounds, focusing on their mechanisms of action, providing quantitative data on their efficacy, and detailing the experimental protocols for their evaluation. The primary mechanisms of action involve the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Myricanol, Myricetin, and their glycosides from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound | Assay System | Target | IC50 / Effect | Reference(s) |

| Myricanol | LPS-activated macrophages | iNOS induction | Potent inhibition | [1] |

| Myricetin | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | > 50 µM | [2] |

| Myricetin | LPS-activated macrophages | TNF-α Production | IC50 ~1 µM | [3] |

| Myricetin | LPS-activated macrophages | IL-6 Production | IC50 < 1 µM | [3] |

| Myricetin | LPS-activated macrophages | IL-12 Production | IC50 1.45 µg/mL | [3] |

| Myricetin 3-O-glucoside | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) Production | IC50 21.2 µM | [4] |

| Luteolin 7-glucoside | LPS-stimulated RAW 264.7 macrophages | TNF-α and IL-6 release | Approximate IC50 50 µM | [3] |

| PGG | LPS-activated RAW 264.7 cells | iNOS activity | IC50 ~18 µg/mL | [5] |

| PGG | LPS-activated RAW 264.7 cells | COX-2 activity (PGE2) | IC50 ~8 µg/mL | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Myricetin

| Animal Model | Treatment | Dosage | Effect | Reference(s) |

| Carrageenan-induced paw edema in rats | Myricetin | - | Significant inhibition of paw edema | [6] |

| Xylene-induced ear edema in mice | Myricetin | - | Significant inhibition of ear edema | [6] |

| Acetic acid-induced vascular permeability in mice | Myricetin | - | Inhibition of increased capillary permeability | [6] |

| Dextran sulfate sodium-induced colitis in mice | Oral administration of Myricetin | 100 and 200 mg/kg | Ameliorated body weight loss, reduced histology scores, decreased IL-1β and IL-6 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators in cultured macrophages.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compound, RAW 264.7 cells are plated in a 96-well plate. After 24 hours, cells are treated with various concentrations of the compound for a specified period. MTT reagent is then added, and after incubation, the formazan product is dissolved in a solubilization solution. The absorbance is measured to determine cell viability.[9]

-

LPS Stimulation and Treatment: Cells are seeded in 24-well or 96-well plates. They are then pre-treated with non-toxic concentrations of the test compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for 24 hours to induce an inflammatory response.[8][10]

-

Measurement of Nitric Oxide (Griess Assay): The production of nitric oxide (NO), a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11][12][13]

-

Collect 150 µL of cell culture supernatant.

-

Add 130 µL of deionized water and 20 µL of Griess reagent.

-

Incubate at 37°C for 15 minutes.

-

Measure the absorbance at 540 nm.[11]

-

Nitrite concentration is calculated using a sodium nitrite standard curve.

-

-

Measurement of Pro-inflammatory Cytokines (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14][15][16]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound is administered to the rats, typically orally (p.o.) or intraperitoneally (i.p.), at various doses. A positive control group receives a known anti-inflammatory drug like indomethacin or aspirin, and a control group receives the vehicle.[17]

-

Induction of Edema: One hour after the administration of the test compound, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[6][7]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.[7][17]

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Mechanism of Action

Myricanol and related compounds exert their anti-inflammatory effects primarily by modulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18] Myricanol has been shown to suppress the translocation of the NF-κB p65 subunit.[19]